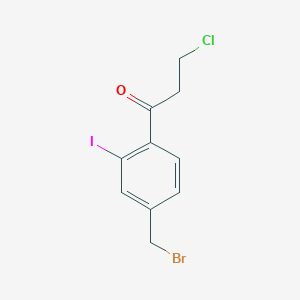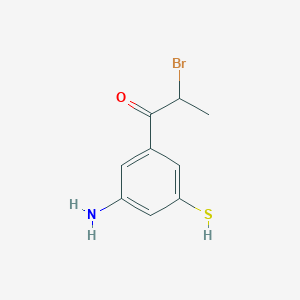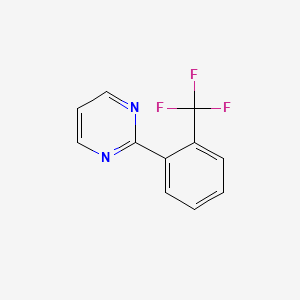
2-(2-(Trifluoromethyl)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Trifluoromethyl)phenyl)pyrimidine is a compound that belongs to the class of trifluoromethyl-containing pyrimidines. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The trifluoromethyl group is a common motif in drug design due to its ability to enhance the metabolic stability, lipophilicity, and bioavailability of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a pyrimidine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: Formation of trifluoromethylphenylpyrimidine oxides.
Reduction: Formation of trifluoromethylphenylpyrimidine alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Trifluoromethyl)phenyl)pyrimidine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity. This inhibition can lead to the accumulation of tumor suppressor proteins, thereby exerting antitumor effects . Additionally, the compound can modulate the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions to prepare trifluoromethyl aryl derivatives.
Trifluoromethylpyridine: Known for its superior pest control properties compared to traditional phenyl-containing insecticides.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds also exhibit antitumor activities and are used in the development of new anticancer drugs.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)pyrimidine is unique due to its specific trifluoromethyl substitution pattern, which enhances its pharmacological properties. This compound’s ability to inhibit USP7 and modulate NF-κB and AP-1 pathways makes it a promising candidate for further research and development in the fields of oncology and inflammation .
Eigenschaften
Molekularformel |
C11H7F3N2 |
|---|---|
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
2-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)9-5-2-1-4-8(9)10-15-6-3-7-16-10/h1-7H |
InChI-Schlüssel |
DVWLSCVOLFOORW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=CC=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



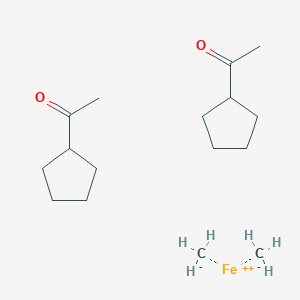

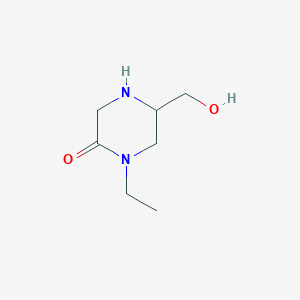


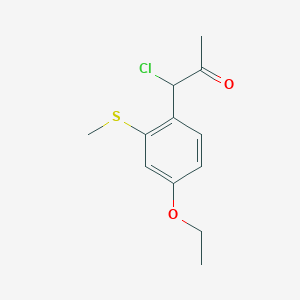
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)

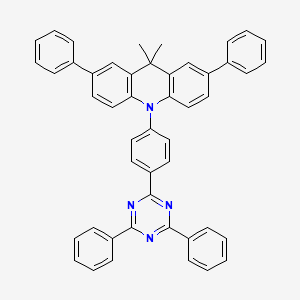

![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
